

3-(Benzylxy)pyrrolidine hydrochloride solubility data

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Compound of Interest

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An In-depth Technical Guide to the Solubility of **3-(Benzylxy)pyrrolidine Hydrochloride**

Authored by: Gemini, Senior Application Scientist Abstract

This technical guide provides a comprehensive analysis of the solubility of **3-(Benzylxy)pyrrolidine hydrochloride**, a key chiral intermediate in pharmaceutical synthesis. [1][2] Solubility is a critical determinant of a compound's developability, directly influencing its absorption, bioavailability, and formulation design.[3][4] This document synthesizes fundamental physicochemical principles with established methodologies to offer researchers, scientists, and drug development professionals a practical framework for understanding and evaluating the solubility of this compound. We will explore its intrinsic properties, detail authoritative protocols for solubility determination, and discuss key factors that modulate its behavior in solution.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

The journey of a new chemical entity (NCE) from laboratory bench to clinical application is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous solubility is a paramount gatekeeper for success, particularly for orally administered drugs. The Biopharmaceutics Classification System (BCS)

categorizes active pharmaceutical ingredients (APIs) based on their solubility and permeability, establishing a framework that links in vitro properties to in vivo performance.[5][6][7] An API must dissolve in gastrointestinal fluids to be absorbed across biological membranes.[3]

3-(Benzyl)pyrrolidine hydrochloride is a chiral pyrrolidine derivative valued as a building block in medicinal chemistry.[1][2] Its hydrochloride salt form is intentionally designed to improve stability and enhance aqueous solubility compared to the free base.[1] A thorough understanding of its solubility profile is therefore not an academic exercise but a foundational requirement for its effective use in drug discovery and development, ensuring reliable results in biological assays and guiding rational formulation strategies.[8][9]

Physicochemical Profile of 3-(Benzyl)pyrrolidine Hydrochloride

The solubility of a compound is governed by its inherent chemical structure and solid-state properties. A detailed examination of these characteristics provides the causal basis for its behavior in different solvent systems.

- Chemical Structure:
 - Molecular Formula: C₁₁H₁₆ClNO[1][10][11]
 - Molecular Weight: 213.71 g/mol [10][11]
 - Key Features: The molecule possesses a polar pyrrolidine ring, which is protonated in the hydrochloride salt form, contributing to aqueous solubility. Conversely, the nonpolar benzyl group imparts lipophilic character, influencing solubility in organic solvents.[12]
- pKa and pH-Dependent Solubility:
 - The predicted pKa of the free base, 3-(Benzyl)pyrrolidine, is approximately 9.50.[13] This indicates it is a weak base. Consequently, the solubility of its hydrochloride salt is highly dependent on the pH of the medium. In acidic environments (low pH), the equilibrium favors the protonated, more soluble ionic form. As the pH increases towards and beyond the pKa, the compound converts to the less soluble free base form, potentially leading to precipitation.

- Solid-State Properties (Polymorphism):

- Polymorphism is the ability of a solid material to exist in multiple crystalline forms.^[5] Each polymorph can have distinct physicochemical properties, including melting point, stability, and, critically, solubility.^[5] It is imperative for researchers to be aware that different batches or synthesis methods could yield different polymorphic forms, leading to variability in solubility measurements. Characterization of the solid form being tested is a prerequisite for obtaining reliable and reproducible solubility data.

Solubility Profile: Aqueous and Organic Solvents

While specific, quantitative solubility data for **3-(Benzylxy)pyrrolidine hydrochloride** is not extensively published in publicly available literature, its chemical structure and salt form provide a strong basis for qualitative assessment. As a hydrochloride salt, it is expected to be soluble in polar solvents.^{[1][14]}

Table 1: Qualitative Solubility of **3-(Benzylxy)pyrrolidine Hydrochloride**

Solvent Class	Example Solvents	Expected Solubility	Rationale
Polar Protic	Water, Methanol, Ethanol	Soluble to Freely Soluble	The hydrochloride salt readily interacts with polar protic solvents through hydrogen bonding and ion-dipole interactions. Supplier data confirms solubility in these solvents. [14]
Polar Aprotic	DMSO, DMF	Soluble	These solvents can effectively solvate the cation and anion of the salt. DMSO is a common solvent for creating stock solutions for biological screening. [15] [16]
Nonpolar	Hexanes, Toluene	Sparingly Soluble to Insoluble	The high polarity of the hydrochloride salt form limits its interaction with nonpolar solvents.

Disclaimer: This table is based on general chemical principles and qualitative supplier information. Quantitative determination via the protocols described below is essential for any specific application.

Experimental Determination of Thermodynamic Solubility

For accurate formulation and development, the thermodynamic solubility must be determined. This is the true equilibrium concentration of a solute in a solvent at a given temperature and

pressure. The "shake-flask" method is the gold-standard technique, recognized by regulatory bodies like the International Council for Harmonisation (ICH), for its reliability.[6][17][18]

Causality Behind the Shake-Flask Protocol

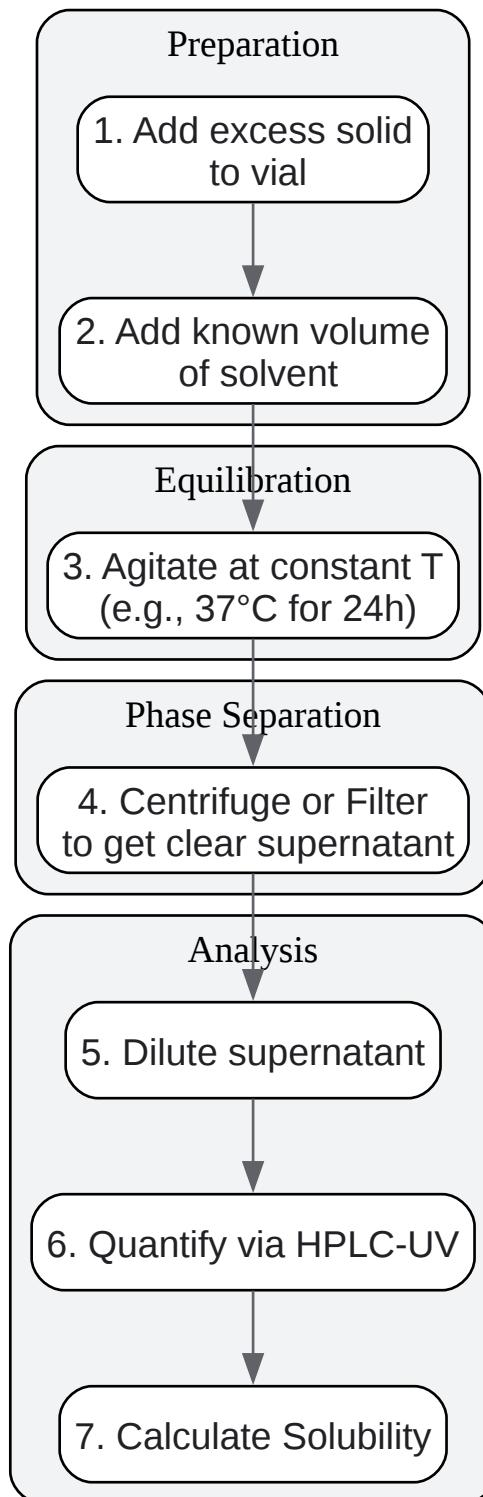
The objective is to create a saturated solution where the dissolved solute is in equilibrium with the undissolved solid. This ensures the measured concentration represents the maximum amount of compound the solvent can hold. Incubation for an extended period (e.g., 24 hours) is crucial to ensure this equilibrium is reached, as dissolution can be a slow process.[15][19] Temperature control is vital because solubility is temperature-dependent; for pharmaceutical applications, studies are typically conducted at 37 °C to mimic physiological conditions.[17][20] Finally, a validated, specific analytical method like HPLC-UV is required for accurate quantification, avoiding interference from potential impurities or degradants.[21]

Step-by-Step Protocol: Equilibrium Shake-Flask Method

- Materials & Reagents:
 - **3-(Benzyl)pyrrolidine hydrochloride** (solid powder)
 - Selected solvent (e.g., phosphate buffer pH 1.2, 4.5, and 6.8 as per ICH guidelines)[6][7]
 - Vials with screw caps
 - Orbital shaker with temperature control
 - Centrifuge or syringe filters (e.g., 0.22 µm PVDF)
 - Calibrated pH meter
 - High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Preparation of Saturated Solution:
 - Add an excess amount of solid **3-(Benzyl)pyrrolidine hydrochloride** to a vial. "Excess" is critical; there must be visible solid material remaining at the end of the experiment to ensure saturation.

- Add a known volume of the desired solvent (e.g., 2 mL).
- Securely cap the vials.
- Equilibration:
 - Place the vials in an orbital shaker set to a constant temperature (e.g., 37 ± 1 °C).[\[17\]](#)
 - Agitate the samples for a sufficient duration to reach equilibrium, typically 24 to 48 hours.[\[15\]](#)[\[18\]](#)
- Phase Separation:
 - After incubation, remove the vials and allow the undissolved solid to settle.
 - Carefully separate the solid from the supernatant. This can be achieved by:
 - Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).
 - Filtration: Withdraw the supernatant using a syringe and pass it through a syringe filter to remove any remaining solid particles. Note: Adsorption of the compound to the filter should be evaluated.
- Quantification:
 - Take a precise aliquot of the clear supernatant and dilute it with the mobile phase to a concentration that falls within the linear range of the analytical method.
 - Analyze the diluted sample using a validated HPLC-UV method to determine the concentration.
 - Verify the pH of the remaining supernatant to ensure it has not shifted during the experiment.[\[6\]](#)[\[17\]](#)
- Data Analysis:
 - Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is reported in units such as mg/mL or µg/mL.

Experimental Workflow Diagram



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Caption: Workflow for Thermodynamic Solubility Determination.

Differentiating Kinetic vs. Thermodynamic Solubility

In early drug discovery, high-throughput screening (HTS) requires a faster, less material-intensive method. For this, kinetic solubility is measured.[9][22]

- Kinetic Solubility: Measures the concentration of a compound that precipitates out of a supersaturated solution (typically created by adding a concentrated DMSO stock solution to an aqueous buffer).[15][19][22] It is a measure of precipitation rate, not true equilibrium. It is useful for identifying compounds that might cause problems in HTS assays but should not be mistaken for thermodynamic solubility.[8][23]
- Thermodynamic Solubility: As described above, this is the true equilibrium value, essential for later stages like lead optimization and formulation development.[8][22]

Caption: Kinetic vs. Thermodynamic Solubility Concepts.

Conclusion and Future Perspectives

The solubility of **3-(Benzyl)oxypyrrolidine hydrochloride** is a foundational parameter that dictates its utility in pharmaceutical research and development. As a hydrochloride salt of a weak base, its aqueous solubility is significant but intrinsically linked to the pH of the medium. This guide has established the physicochemical basis for its solubility behavior and provided a robust, authoritative protocol for its experimental determination using the shake-flask method.

For scientists and researchers, it is critical to move beyond qualitative descriptions and perform rigorous quantitative measurements under relevant conditions (pH 1.2-6.8, 37 °C) to ensure data reliability and project success. Understanding the distinction between kinetic and thermodynamic solubility allows for the appropriate application of these measurements at different stages of the development pipeline. By adhering to these principles and methodologies, the risks associated with poor solubility can be mitigated, paving the way for the successful development of novel therapeutics.

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